2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid
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Overview
Description
2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid is an organic compound with the molecular formula C10H10O5. This compound is known for its unique structure, which includes a 1,3-dioxaindan ring system attached to a methoxyacetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid typically involves the reaction of 1,3-dioxaindan with methoxyacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound shares a similar acetic acid moiety but has a different aromatic ring system.
Difluoro { [2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid: This compound has a similar dioxolan ring but differs in its fluorinated structure.
Uniqueness
2-[(1,3-dioxaindan-5-yl)methoxy]acetic acid is unique due to its 1,3-dioxaindan ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c11-10(12)5-13-4-7-1-2-8-9(3-7)15-6-14-8/h1-3H,4-6H2,(H,11,12) |
InChI Key |
KFSKGHDKPRSYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COCC(=O)O |
Origin of Product |
United States |
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